Trans vs. Cis Cyclobutane Linker in PROTACs
In a direct head-to-head comparison of bivalent degraders targeting the PRC2 component EED, the PROTAC incorporating a trans-cyclobutane linker (UNC7698, derived from CAS 171549-92-1) exhibited a markedly different degradation profile compared to its cis-cyclobutane counterpart (UNC7700). While UNC7700 showed a broader degradation profile, UNC7698 demonstrated a higher degradation potency for EED (DC50 of 67 nM vs. 111 nM) but a significantly lower maximal degradation of EZH2 (Dmax of 15% vs. 86%) [1]. This indicates that the trans-isomer provides a more selective degradation profile, which is advantageous for minimizing off-target effects in therapeutic applications .
| Evidence Dimension | EED Degradation Potency (DC50) and EZH2 Degradation Efficacy (Dmax) |
|---|---|
| Target Compound Data | Trans-cyclobutane PROTAC (UNC7698): EED DC50 = 67 nM; EZH2 Dmax = 15% |
| Comparator Or Baseline | Cis-cyclobutane PROTAC (UNC7700): EED DC50 = 111 nM; EZH2 Dmax = 86% |
| Quantified Difference | EED DC50: 67 nM (trans) vs 111 nM (cis), a 1.66-fold improvement in potency. EZH2 Dmax: 15% (trans) vs 86% (cis), a 71 percentage-point reduction. |
| Conditions | Dose-response treatment (0.01–3 μM) for 24 hours in diffuse large B-cell lymphoma (DLBCL) DB cells, assessed by western blot. |
Why This Matters
The trans-cyclobutane linker offers a distinct selectivity profile, enabling the design of PROTACs with reduced off-target protein degradation, a critical factor in therapeutic window optimization.
- [1] Foley, C. A., et al. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS Chemical Biology, 18(3), 494-507. View Source
